N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, a benzopyran ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE typically involves multi-step reactions. One common method involves the initial formation of the thiazole ring through the reaction of a substituted aniline with a thioamide under acidic conditions. This is followed by the cyclization of the intermediate product with a benzopyran derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-{5-(4-METHYLPHENYL)DIAZENYL-4-PHENYL-1,3-THIAZOL-2-YL}BENZAMIDE: Similar structure but with a diazenyl group instead of a benzopyran ring.
N-(3-AMINO-4-METHYLPHENYL)BENZAMIDE: Contains an amino group and lacks the thiazole ring.
Uniqueness
N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE is unique due to its combination of a thiazole ring, a benzopyran ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C21H20N2O2S |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C21H20N2O2S/c1-14-5-4-6-15(9-14)10-18-12-22-21(26-18)23-20(24)17-11-16-7-2-3-8-19(16)25-13-17/h2-9,12,17H,10-11,13H2,1H3,(H,22,23,24) |
InChI Key |
JCHBMDSFBGFRQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3CC4=CC=CC=C4OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.